1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one
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Overview
Description
Scientific Research Applications
Boric Acid Ester Intermediates : A study by Huang et al. (2021) focused on boric acid ester intermediates with benzene rings, which were obtained through substitution reactions. These compounds, including derivatives of tetramethyl-1,3,2-dioxaborolan-2-yl, were analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculations, revealing insights into molecular electrostatic potential and frontier molecular orbitals of these compounds (Huang et al., 2021).
Synthesis and Molecular Structure : Another study by Coombs et al. (2006) explored the synthesis and structure of a similar compound. This study utilized rhodium-catalyzed hydroboration and characterized the compound through X-ray diffraction, providing detailed insights into the molecular structure and interactions (Coombs et al., 2006).
Synthesis and Characterization for Sensor Applications : Fu et al. (2016) discussed the synthesis of boron ester or acid compounds for the detection of hydrogen peroxide. This study highlights the potential of these compounds in developing organic thin-film fluorescence probes for explosive detection, focusing on enhancing the sensing performance of borate to hydrogen peroxide vapor (Fu et al., 2016).
Pd-catalyzed Borylation of Arylbromides : A study by Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of arylbromides using derivatives of tetramethyl-1,3,2-dioxaborolan-2-yl. This research provides a method that is effective in the borylation of arylbromides bearing sulfonyl groups, demonstrating a novel synthetic approach (Takagi & Yamakawa, 2013).
Synthesis and Properties of Chalcone Derivatives : Salian et al. (2018) synthesized chalcone derivatives using a Claisen-Schmidt condensation reaction. The study focused on the characterization of these compounds, which included a tetramethyl-1,3,2-dioxaborolan-2-yl derivative, through FT-IR, elemental analysis, and X-ray diffraction. This work contributes to understanding the structural and intermolecular interactions of chalcone derivatives (Salian et al., 2018).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . In this process, the compound can form boronate complexes with other organic compounds, which can then be used in various chemical reactions .
Biochemical Pathways
The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .
Pharmacokinetics
As a boronic acid derivative, the compound is likely to have good bioavailability due to the ability of boronic acids to form reversible covalent bonds with biological targets .
Result of Action
The primary result of the action of the compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often used in the synthesis of various pharmaceuticals and fine chemicals .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is usually performed in an organic solvent at elevated temperatures . The compound itself is stable under normal conditions but should be stored under an inert gas to prevent oxidation .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-6-13(17)11-7-9-12(10-8-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZSAVWIHAXJTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682234 |
Source
|
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-22-4 |
Source
|
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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